molecular formula C20H19NO3S2 B10817060 6-(5-(Naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

6-(5-(Naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

Cat. No.: B10817060
M. Wt: 385.5 g/mol
InChI Key: PKMHMWGVNCYMTB-GHRIWEEISA-N
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Description

6-(5-(Naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a complex organic compound that features a naphthalene ring fused with a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-(Naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid typically involves the condensation of naphthalene derivatives with thiazolidine-2-thione. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is usually heated under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(5-(Naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolidine derivatives.

Scientific Research Applications

6-(5-(Naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(5-(Naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(5-(Naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is unique due to its combination of a naphthalene ring with a thiazolidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H19NO3S2

Molecular Weight

385.5 g/mol

IUPAC Name

6-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C20H19NO3S2/c22-18(23)11-2-1-5-12-21-19(24)17(26-20(21)25)13-15-9-6-8-14-7-3-4-10-16(14)15/h3-4,6-10,13H,1-2,5,11-12H2,(H,22,23)/b17-13+

InChI Key

PKMHMWGVNCYMTB-GHRIWEEISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C/3\C(=O)N(C(=S)S3)CCCCCC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O

Origin of Product

United States

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